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Executive Summary
N-Nitrosomethylphenidate (NMPH), a potential impurity in the synthesis of Methylphenidate,

belongs to the N-nitrosamine class of compounds, which are recognized as a "cohort of

concern" due to their potential for high carcinogenic potency. This technical guide provides a

comprehensive overview of the in silico toxicological assessment of NMPH, focusing on the

prediction of its mutagenic and carcinogenic potential. By leveraging established

methodologies such as expert rule-based and statistical-based (Q)SAR models, this document

outlines the predicted toxicological profile of NMPH, details the underlying experimental

protocols that inform these predictions, and visualizes the key biological and logical pathways

involved. The information presented herein is intended to support risk assessment and

decision-making in the context of pharmaceutical development and regulatory compliance.

Introduction to N-Nitrosomethylphenidate
N-Nitrosomethylphenidate (CAS: 55557-03-4, Molecular Formula: C₁₄H₁₈N₂O₃) is the N-

nitroso derivative of methylphenidate, a widely prescribed medication for the treatment of

Attention Deficit Hyperactivity Disorder (ADHD).[1] The formation of N-nitrosamines as

impurities in active pharmaceutical ingredients (APIs) is a significant concern for regulatory

agencies and the pharmaceutical industry.[2] Given the well-documented carcinogenic
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properties of many N-nitrosamines, a thorough toxicological evaluation of any such impurity is

imperative.[3] In silico toxicology offers a rapid, cost-effective, and ethically sound approach to

predict the potential hazards of such impurities, in line with the principles of the ICH M7

guideline for the assessment and control of DNA reactive (mutagenic) impurities in

pharmaceuticals.[4]

In Silico Toxicity Prediction Workflow
The in silico assessment of pharmaceutical impurities like N-Nitrosomethylphenidate typically

follows a structured workflow, as recommended by guidelines such as ICH M7. This process

involves the use of two complementary (Q)SAR methodologies: an expert rule-based system

and a statistical-based system.
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In Silico Toxicity Prediction Workflow (ICH M7)

Query Compound:
N-Nitrosomethylphenidate

Two Complementary (Q)SAR Methodologies

Input Structure

Expert Rule-Based
(e.g., DEREK Nexus)

Statistical-Based
(e.g., SARAH Nexus)

Generate Predictions:
- Mutagenicity (Ames)

- Carcinogenicity
- Other Endpoints

Expert Review of Predictions
- Assess relevance of alerts

- Consider applicability domain
- Analyze supporting data

ICH M7 Classification

Class 1 or 2:
Known or Presumed Mutagenic Carcinogen

Positive

Class 3:
Alerting Structure, but

Insufficient Data to Classify

Equivocal

Class 4 or 5:
Non-mutagenic

Negative

Define Control Strategy:
- Acceptable Intake (AI)

- Process Control
- Analytical Testing

Control as non-mutagenic impurity
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Metabolic Activation of N-Nitrosomethylphenidate

N-Nitrosomethylphenidate

α-Hydroxylation
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DNA
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SAR Logic for N-Nitrosomethylphenidate (CPCA)

N-Nitrosomethylphenidate Structure

Presence of α-Hydrogens

Deactivating Features?

Yes

No significant
deactivating features

No

Calculate Potency Score
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AI Limit: 400 ng/day

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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